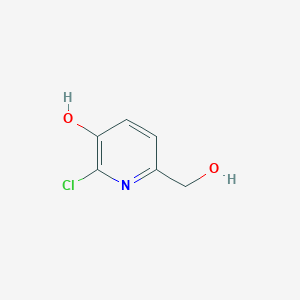

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Cat. No. B1366410

Key on ui cas rn:

208519-41-9

M. Wt: 159.57 g/mol

InChI Key: NQELPILICRHYOE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06951868B2

Procedure details

2-Chloro-3-pyridinol (20.0 g, 0.154 mole and NaHCO3 (19.5g, 0.232 mole, 1.5 equ) are dissolved in 150 ml of water. The reaction mixture is placed in an oil bath at 90° C. and after 5 min is treated with 37% aqueous formaldehyde (40.5 ml, 0.541 mole, 3.5 equ) which is added in six unequal doses; 12 ml initially, 3×8 ml followed by 1×2.2 ml all at 90 min intervals with the final 2.3 ml added after maintaining at 90° C. overnight (15 h). After stirring in the 90° C. bath for an additional 4 h, the flask is placed in ice bath, and the contents are treated with 100 ml of crushed ice, acidified with 39 ml of 6 N HCl to pH 1, and the precipitated material is stirred for 1.5 h in an ice bath. The undesired solid is removed by filtration, and the filtrate is extracted seven times with EtOAc. The combined organic extracts are concentrated at reduced pressure, treated with toluene, reconcentrated on rotary evaporator to azeotrope most of the water, suspended in CH2Cl2 and reconcentrated again at reduced pressure to obtain 19.9 g (81%) of 2-chloro-6-(hydroxymethyl)-3-pyridinol as a pale yellow solid sufficiently pure for subsequent reaction. MS for C6H6ClNO2: m/z: 159 (M)+.

[Compound]

Name

ice

Quantity

100 mL

Type

reactant

Reaction Step Three

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([O-])(O)=[O:10].[Na+].C=O.Cl>O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1O

|

|

Name

|

|

|

Quantity

|

19.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

40.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

39 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring in the 90° C. bath for an additional 4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added in six unequal doses

|

WAIT

|

Type

|

WAIT

|

|

Details

|

12 ml initially, 3×8 ml followed by 1×2.2 ml all at 90 min

|

|

Duration

|

90 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

intervals with the final 2.3 ml added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the precipitated material is stirred for 1.5 h in an ice bath

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The undesired solid is removed by filtration

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the filtrate is extracted seven times with EtOAc

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined organic extracts are concentrated at reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reconcentrated on rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=CC=C1O)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.9 g | |

| YIELD: PERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |